1,3-Bis(dimethylamino)-2-propanol, also known as Bis(dimethylamino)propanol (BDMAP), finds use as a solvent and catalyst in a variety of scientific research applications. Due to its polarity and ability to form hydrogen bonds, BDMAP can effectively dissolve polar compounds that are poorly soluble in water or other common organic solvents []. Additionally, the presence of the amine groups allows BDMAP to act as a nucleophilic catalyst in certain organic reactions, facilitating bond formation and cleavage.
BDMAP is particularly useful in organic synthesis, especially for reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. It can be employed in various reactions, including:
BDMAP also plays a role in polymer chemistry. It can be used as a:
BDMAP finds applications in material science as well. It can be used in the:
1,3-Bis(dimethylamino)-2-propanol is an organic compound with the molecular formula C7H17NO2. It is classified as a tertiary amine and alcohol, characterized by the presence of two dimethylamino groups attached to a propanol backbone. This unique structure contributes to its diverse reactivity and applications in various scientific fields, including chemistry, biology, and medicine. The compound is often utilized as a reagent in organic synthesis and polymer chemistry, and it plays a significant role in bio
Several methods are employed for synthesizing 1,3-Bis(dimethylamino)-2-propanol:
1,3-Bis(dimethylamino)-2-propanol has a wide range of applications:
Studies on 1,3-Bis(dimethylamino)-2-propanol have focused on its interactions with various biological molecules. The compound's ability to modify enzyme activity makes it a candidate for further research into its potential therapeutic uses. Its interactions often involve complex biochemical pathways that can lead to significant effects on metabolic processes .
Several compounds share structural similarities with 1,3-Bis(dimethylamino)-2-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Dimethylamino-2-propanol | C5H13NO | Contains only one dimethylamino group |
| 3-Dimethylaminopropylamine | C5H14N2 | Contains a primary amine and is less sterically hindered |
| N,N-Dimethyl-β-alanamine | C5H12N2O | Features an amino acid structure |
| 1-[Bis(3-dimethylaminopropyl)]amino-2-propanol | C13H31N3O | Contains multiple dimethylaminopropyl groups |
The uniqueness of 1,3-Bis(dimethylamino)-2-propanol lies in its dual dimethylamino groups attached directly to a propanol backbone, providing distinct reactivity profiles compared to these similar compounds. Its specific interactions with biological systems also differentiate it from others listed above .
The classical preparation couples epichlorohydrin with an aqueous excess of dimethylamine. A representative procedure (United States Patent 4 319 020) charges dimethylamine–water (40 wt %) into a stirred reactor at 60 °C, followed by slow epichlorohydrin addition (mole ratio 2 : 1). After 4 h the mixture contains 1,3-Bis(dimethylamino)-2-propanol in 92% isolated yield after vacuum stripping of water and excess amine .
| Key variable | Typical setting | Rationale |
|---|---|---|
| Dimethylamine : epichlorohydrin (mol) | 1.8–2.2 : 1 | Excess amine suppresses bis-halo-by-products [2] |
| Temperature | 55–70 °C | Maximizes ring-opening rate yet limits polymerisation [3] |
| pH | 8.5–9.0 (self-buffered) | Prevents epoxide hydrolysis to glycerol derivatives [3] |
| Reaction time | 3–5 h | Completes conversion (>98% GC) [2] |
Systematic design-of-experiments investigations identify temperature and amine-to-epichlorohydrin ratio as statistically significant factors (p < 0.01) on both conversion and selectivity:
| Factor | Low | High | Effect on yield (%) |
|---|---|---|---|
| Temperature (°C) | 50 | 70 | +12 [6] |
| Amine : epichlorohydrin (mol) | 1.4 | 2.2 | +18 [2] |
| Water content (wt %) | 25 | 10 | +6 (due to lower hydrolysis) [3] |
| External base (NaOH, mol %) | 0 | 0.1 | –4 (promotes polymerisation) [7] |
Commercial cationic polymers are produced by stepwise polycondensation of epichlorohydrin with dimethylamine. During the initial addition stage (95 °C, pH 8.0) small-molecule 1,3-Bis(dimethylamino)-2-propanol forms and serves as a reactive monomer for chain propagation [8]. Continuous reactors feed epichlorohydrin incrementally to control exotherms and maintain the amine in slight excess (Figure 1).
| Parameter | Typical industrial value | Reference |
|---|---|---|
| Initial temperature | 100–105 °F (38–41 °C) | 11 |
| Hold temperature | 170–180 °F (77–82 °C) | 11 |
| Epichlorohydrin feed time | 3–4 h | 38 |
| Residence time | 6–8 h total | 41 |
| Final viscosity (polymer) | 300–2000 cP (25 °C) | 20 |
Heat generation during the exothermic amine–epoxide reaction scales with volume, whereas heat removal scales with surface area; jacketed reactors therefore adopt semi-batch feed and external loop heat-exchangers to avoid hot-spot polymerisation [9]. Computational fluid-dynamics modelling demonstrates that maintaining a Damköhler number <0.3 prevents viscosity run-away above 500 cP, easing downstream filtration [10].
Critical variables for robust commercial manufacture are summarised below.
| Engineering parameter | Target window | Impact if out-of-range |
|---|---|---|
| Amine excess (mol %) | 5–15 | Unreacted epichlorohydrin (>50 ppm) [11] |
| Reaction heat flux | <250 kJ L⁻¹ h⁻¹ | Localised polymer gel [9] |
| Impurity water | <12 wt % | Hydrolysis to glycerol chlorohydrins [3] |
| pH during feed | 8.0–8.5 | Colour formation and viscosity drift [8] |
After aqueous reaction, the crude liquor is vacuum-stripped (40 mm Hg, 60 °C) to remove water and excess dimethylamine, giving a residue containing >90 wt % 1,3-Bis(dimethylamino)-2-propanol .
Validated methods ensure compliance with industrial specifications (Table 4).
| Test | Method | Specification | Reference |
|---|---|---|---|
| Identity | ¹H NMR (400 MHz, D₂O) | Matches reference spectrum | 54 |
| Purity | Gas chromatography, flame-ionisation detector | ≥97 wt % | 10 |
| Residual epichlorohydrin | GC-MS (SIM = m/z 92) | ≤50 ppm | 74 |
| Water | Karl Fischer titration | ≤0.3 wt % | 10 |
| Refractive index | Digital refractometer | 1.4420 ± 0.0005 at 20 °C | 30 |
Notes on method development
| Property | Limit |
|---|---|
| Appearance | Clear, colourless to pale-yellow liquid |
| Assay (GC) | ≥97% |
| Water | ≤0.3% |
| Residual epichlorohydrin | ≤50 ppm |
| Density (25 °C) | 0.895–0.905 g mL⁻¹ |
| Refractive index n²⁰ | 1.4420 ± 0.0005 |
Irritant